5-(2-Chlorophenyl)-2-piperidone
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Overview
Description
5-(2-Chlorophenyl)-2-piperidone: is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a chlorophenyl group attached to the piperidone ring
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that this compound may influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-2-piperidone typically involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chlorophenyl)-2-piperidone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2-Chlorophenyl)-2-piperidone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperidone derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules .
Medicine: It is being investigated for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Comparison with Similar Compounds
2-Chlorophenylpiperidine: Similar structure but lacks the ketone group.
2-Chlorobenzoylpiperidine: Similar structure but with a different functional group.
2-Chlorophenylpiperazine: Similar structure but with a different ring system.
Uniqueness: 5-(2-Chlorophenyl)-2-piperidone is unique due to the presence of both the chlorophenyl group and the piperidone ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(2-chlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTIOJCNRSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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